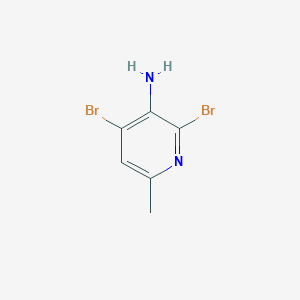

2,4-Dibromo-6-methylpyridin-3-amine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of heterocyclic compounds where one or more hydrogen atoms on the pyridine ring are replaced by halogens. This substitution significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential applications. The presence of electron-withdrawing halogen atoms, such as bromine, generally deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom.

2,4-Dibromo-6-methylpyridin-3-amine is a polysubstituted pyridine, featuring two bromine atoms, a methyl group, and an amino group. This specific arrangement of substituents creates a unique electronic and steric environment on the pyridine core. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing bromo groups dictates the molecule's reactivity and its utility in various chemical transformations. The positions of the bromine atoms make them susceptible to displacement by nucleophiles or participation in cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Significance as a Versatile Synthetic Intermediate and Building Block

The true value of this compound lies in its role as a versatile synthetic intermediate. The two bromine atoms at positions 2 and 4 serve as valuable handles for a variety of chemical modifications. These positions are often reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, thereby enabling the synthesis of diverse libraries of pyridine derivatives.

For instance, the bromine atoms can be selectively replaced, offering a pathway to differentially functionalized pyridines. The amino group at the 3-position can also be a site for further chemical elaboration, such as acylation or alkylation, to introduce additional diversity. This multi-functional nature allows chemists to construct complex molecules with precise control over their three-dimensional structure and properties.

The synthesis of related brominated pyridines highlights the general strategies that can be employed. For example, the synthesis of 2,4-dibromo-6-methylpyridine (B1314160) can be achieved from 2-bromo-6-methylpyridin-4-amine (B1280533) through a Sandmeyer-type reaction involving diazotization followed by bromination. guidechem.com While the direct synthesis of this compound is not detailed in the provided results, its preparation would likely involve the bromination of a suitable aminomethylpyridine precursor. The regioselectivity of such a bromination would be guided by the directing effects of the existing substituents on the pyridine ring.

Overview of Current Academic Research Trajectories for this compound

Current research involving compounds structurally related to this compound points towards their significant potential in medicinal chemistry and materials science. Halogenated organic compounds are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties. iucr.orgiucr.org The specific substitution pattern of this compound makes it an attractive scaffold for the design of novel therapeutic agents.

Research on similar molecules, such as derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001), has demonstrated their utility in synthesizing compounds with anti-thrombolytic and biofilm-inhibiting activities. mdpi.com These studies often involve Suzuki cross-coupling reactions to create new carbon-carbon bonds and build molecular complexity. mdpi.com The insights gained from these investigations can be extrapolated to predict the potential of this compound in similar applications. The presence of multiple reaction sites on the molecule allows for the systematic modification of its structure to optimize biological activity and explore structure-activity relationships.

Furthermore, the unique electronic and structural features of polysubstituted pyridines make them interesting candidates for applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as ligands for the synthesis of novel metal complexes with interesting catalytic or photophysical properties. The ability to fine-tune the electronic properties of the pyridine ring through the strategic placement of substituents is a key advantage in the design of functional materials.

Interactive Data Table: Properties of Related Pyridine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2,4-Dibromo-6-methylpyridine | C₆H₅Br₂N | 250.92 | Two bromine atoms, one methyl group. uni.lu |

| 2-Amino-3,5-dibromo-6-methylpyridine | C₆H₆Br₂N₂ | 265.93 | Two bromine atoms, one methyl group, one amino group. chemicalbook.com |

| 2,4-Dibromo-6-methylpyridin-3-ol | C₆H₅Br₂NO | 266.92 | Two bromine atoms, one methyl group, one hydroxyl group. |

| 6-Bromopyridin-3-amine | C₅H₅BrN₂ | 173.01 | One bromine atom, one amino group. nih.gov |

| 4-Bromo-6-methylpyridin-2-amine | C₆H₇BrN₂ | 187.04 | One bromine atom, one methyl group, one amino group. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEYPRZZXMHRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435407 | |

| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706789-26-6 | |

| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dibromo 6 Methylpyridin 3 Amine

Established Synthetic Pathways to 2,4-Dibromo-6-methylpyridin-3-amine

Established synthetic routes to this compound primarily rely on the sequential bromination of a pre-functionalized pyridine (B92270) core. These methods are foundational in organic synthesis and offer reliable, albeit sometimes lengthy, pathways to the target molecule.

Bromination of the pyridine ring is a key step in the synthesis of this compound. The directing effects of the existing substituents on the pyridine ring, namely the amino and methyl groups, play a crucial role in determining the regioselectivity of the bromination. The amino group is a strong activating group and ortho-, para-directing, while the methyl group is a weaker activating group and also ortho-, para-directing.

A common approach involves the direct bromination of a suitable precursor. For instance, the bromination of 2-amino-3-methylpyridine (B33374) can be achieved using liquid bromine. This reaction typically proceeds by first protecting the amino group, for example, through acetylation with acetic anhydride (B1165640). The subsequent addition of bromine leads to the formation of 2-amino-3-methyl-5-bromopyridine. google.com Further bromination to introduce a second bromine atom would then be required to yield the desired 2,4-dibromo product.

Another established method involves a one-pot reaction where pyridine or a pyridine salt is treated with an ammonium (B1175870) salt and hydrogen peroxide in a hydrobromic acid solution. This process allows for the direct introduction of both a bromine atom and an amino group onto the pyridine ring. google.com

The synthesis of this compound necessitates a multi-step approach starting from readily available precursors. A logical starting material is 6-methylpyridin-3-amine. The synthesis of this precursor can be achieved through a Hofmann rearrangement of 6-methylnicotinamide. nih.gov

Once 6-methylpyridin-3-amine is obtained, a plausible reaction sequence would involve a two-step bromination. The first bromination would likely occur at the position most activated by the amino group, followed by a second bromination at the remaining available activated position. The specific reagents and conditions for each bromination step would need to be carefully selected to achieve the desired 2,4-dibromo substitution pattern.

A patent describes a method for preparing 2,5-dibromo-3-methylpyridine (B189406) starting from 2-amino-3-methylpyridine. google.com This process involves acetylation of the amino group, followed by bromination to yield 2-amino-3-methyl-5-bromopyridine. A subsequent Sandmeyer-type reaction, using cuprous bromide and sodium nitrite (B80452) in a hydrogen bromide solution, replaces the amino group with a bromine atom to give 2,5-dibromo-3-methylpyridine. google.com While this produces a different isomer, the synthetic strategies employed are relevant to the synthesis of this compound.

| Precursor Compound | Reagents | Product | Reference |

| 2-amino-3-methylpyridine | 1. Acetic anhydride 2. Liquid bromine | 2-amino-3-methyl-5-bromopyridine | google.com |

| 2-amino-3-methyl-5-bromopyridine | HBr, CuBr, NaNO2 | 2,5-dibromo-3-methylpyridine | google.com |

| Pyridine | NH4+ salt, H2O2, HBr | 3,5-dibromo-4-aminopyridine | google.com |

| 6-methylnicotinamide | Bromine, NaOH | 6-methylpyridin-3-amine | nih.gov |

Advanced Catalytic Approaches in this compound Synthesis

The development of advanced catalytic systems has revolutionized the functionalization of pyridine rings, offering more efficient and selective routes to complex derivatives like this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized pyridines. beilstein-journals.orguni-rostock.de These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For instance, the Suzuki-Miyaura cross-coupling reaction can be used to introduce aryl or other groups onto a pre-brominated pyridine core. A study demonstrated the successful palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids to generate a library of novel pyridine derivatives. mdpi.com This highlights the utility of palladium catalysis in modifying brominated pyridine precursors.

Furthermore, palladium catalysts can be employed for the direct C-H functionalization of pyridine N-oxides, enabling the introduction of alkenyl and aryl groups at the ortho position. acs.org While not directly leading to this compound, this methodology showcases the potential of palladium catalysis for selective pyridine functionalization. nih.govacs.org

| Catalyst | Reactants | Product | Reference |

| Pd(PPh3)4 | 5-bromo-2-methylpyridin-3-amine, arylboronic acid | 5-aryl-2-methylpyridin-3-amine derivatives | mdpi.com |

| Pd(OAc)2 | Pyridine N-oxides, alkenes/arenes | ortho-alkenylated/arylated pyridine N-oxides | acs.org |

| Cationic Pd(II) | α,β-unsaturated oxime ethers, alkenes | Substituted pyridines | nih.govacs.org |

Beyond palladium, other transition metals and catalytic systems are emerging as effective tools for pyridine functionalization. nih.gov Rare earth metal catalysts, for example, have shown promise in the ortho-C(sp²)–H functionalization of pyridines. beilstein-journals.org

Photochemical organocatalytic methods are also gaining traction. acs.org These approaches utilize light to generate radical intermediates that can then functionalize the pyridine ring. This strategy offers a mechanistically distinct pathway from traditional Minisci-type reactions and can provide unique regioselectivity. acs.org

Reductive functionalization of pyridine-fused N-heteroarenes represents another innovative approach. acs.org By controlling the reduction process, various functional groups can be introduced at different positions on the pyridine ring.

Optimization of Synthetic Procedures for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound involves fine-tuning reaction conditions to maximize yield and ensure the correct regiochemistry of bromination. Key parameters that can be adjusted include the choice of brominating agent, solvent, temperature, and reaction time.

For bromination reactions, the reactivity of the pyridine substrate can be modulated by the protecting group on the amine. The use of different protecting groups can influence the electronic properties of the ring and thus the outcome of the bromination.

In catalytic reactions, the choice of ligand for the metal catalyst is critical. Sterically hindered pyridine ligands have been shown to be optimal in certain palladium-catalyzed syntheses of substituted pyridines. nih.govacs.org The silver salt additive has also been identified as crucial for the success of some palladium-catalyzed transformations involving pyridine derivatives. nih.gov

A systematic study of reaction parameters, such as the molar ratios of reactants and the reaction temperature, can lead to significant improvements in product yield. For example, in the synthesis of 3,5-dibromo-4-aminopyridine, the molar ratio of pyridine to hydrobromic acid and hydrogen peroxide, as well as the reaction temperature and time, were all found to significantly impact the final yield. google.com

| Parameter | Variation | Effect | Reference |

| Ligand | Sterically hindered pyridine | Optimal for Pd-catalyzed pyridine synthesis | nih.govacs.org |

| Additive | Silver salt | Crucial for transmetalation in Pd-catalyzed reactions | nih.gov |

| Reactant Ratios | Pyridine:HBr:H2O2 | Significant impact on yield | google.com |

| Temperature | 80-130 °C | Influences reaction rate and selectivity | google.com |

Green Chemistry Principles and Sustainable Synthesis of this compound

The development of sustainable synthetic methodologies is a paramount goal in modern chemistry, driven by the need to minimize environmental impact and enhance process safety and efficiency. The synthesis of complex molecules like this compound, a substituted pyridine derivative, traditionally relies on methods that may not align with the principles of green chemistry. This section explores the potential application of green chemistry principles to establish more sustainable synthetic routes for this compound, focusing on reducing hazardous substances, improving atom economy, and utilizing greener reaction conditions.

While specific research on green synthetic routes for this compound is not extensively documented, we can extrapolate from established green chemical practices for analogous heterocyclic compounds. A conventional synthesis would likely start from 6-methylpyridin-3-amine and involve electrophilic bromination. Such a process typically involves hazardous reagents like elemental bromine and organic solvents, generating significant waste.

The application of green chemistry principles seeks to redesign this synthesis. Key areas for improvement include the use of safer brominating agents, replacement of volatile and toxic organic solvents with greener alternatives, the implementation of catalytic systems to reduce waste and energy consumption, and the adoption of energy-efficient techniques like microwave-assisted synthesis.

Analysis of a Conventional vs. a Greener Synthetic Approach

A hypothetical conventional synthesis of this compound likely involves the direct bromination of 6-methylpyridin-3-amine using liquid bromine in a chlorinated solvent or a strong acid like hydrobromic acid. This approach presents several environmental and safety challenges.

In contrast, a greener approach would systematically address these shortcomings. The table below outlines a comparison between a plausible conventional route and a proposed sustainable alternative, highlighting the key green chemistry principles being applied.

| Reaction Step | Conventional Method | Proposed Green Alternative | Relevant Green Chemistry Principles |

| Starting Material | 6-methylpyridin-3-amine | 6-methylpyridin-3-amine (from renewable feedstock if possible) | 7. Use of Renewable Feedstocks |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) or HBr/H₂O₂ | 3. Less Hazardous Chemical Synthesis, 4. Designing Safer Chemicals |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or Acetic Acid | Ethanol, Water, or solvent-free conditions | 5. Safer Solvents and Auxiliaries |

| Catalyst | None (stoichiometric reagents) | Phase transfer catalyst or recyclable solid acid catalyst | 9. Catalysis |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation or ultrasound | 6. Design for Energy Efficiency |

| Work-up/Purification | Extraction with organic solvents, column chromatography | Precipitation and filtration, recrystallization from green solvents | 1. Prevention (of waste) |

Detailed Research Findings and Proposed Green Implementations

Alternative Brominating Agents: The use of elemental bromine is a significant drawback from a green chemistry perspective due to its high toxicity, corrosivity, and the formation of stoichiometric amounts of hydrogen bromide as a hazardous byproduct. A greener alternative is the use of N-Bromosuccinimide (NBS). NBS is a solid, making it easier and safer to handle than liquid bromine. The reaction with NBS often proceeds under milder conditions and the succinimide (B58015) byproduct is less hazardous and can potentially be recycled. Another promising system is the in-situ generation of bromine from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂). This method uses water as a solvent and produces water as the only byproduct, representing a significant improvement in environmental performance.

Safer Solvents and Solvent-Free Conditions: Conventional brominations often employ halogenated solvents like dichloromethane or corrosive acids like acetic acid. These solvents are associated with environmental persistence, toxicity, and disposal challenges. Green chemistry encourages their replacement with more benign alternatives such as water, ethanol, or supercritical CO₂. For some reactions, it may be possible to eliminate the solvent altogether. Solvent-free reactions, often facilitated by grinding the reactants together (mechanochemistry) or by using one of the liquid reactants as the solvent, can drastically reduce waste and simplify product isolation. For instance, the bromination of certain aromatic compounds has been successfully achieved under solvent-free conditions using a solid brominating agent.

Catalysis and Energy Efficiency: Introducing a catalyst can significantly improve the efficiency and selectivity of the bromination, reducing the need for excess reagents and minimizing side product formation. For instance, the use of a solid acid catalyst could facilitate the reaction and be easily recovered and reused, adhering to the principles of catalysis and waste prevention.

Furthermore, the energy input for the synthesis can be made more efficient. Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. nih.gov Microwave heating can lead to dramatic reductions in reaction times, often from hours to minutes, and can also improve yields and product purity. nih.gov This is due to the direct and efficient heating of the reaction mixture, avoiding the thermal gradients associated with conventional heating. Ultrasound has also been explored as an alternative energy source that can enhance reaction rates and yields in heterocyclic synthesis.

By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process. The focus shifts from end-of-pipe waste treatment to the intelligent design of chemical reactions and processes that are inherently safer and cleaner.

Chemical Reactivity and Transformation Studies of 2,4 Dibromo 6 Methylpyridin 3 Amine

Electrophilic Reactions on the Pyridine (B92270) Nucleus of 2,4-Dibromo-6-methylpyridin-3-amine

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the reactivity of the nucleus in this compound is significantly influenced by the existing substituents. The amine (-NH₂) group at the C3 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl (-CH₃) group at C6 is also an activator, albeit weaker, with similar directing effects. Conversely, the bromine atoms at C2 and C4 are deactivating groups but are also ortho- and para-directors.

Nucleophilic Displacement Reactions of Bromine Substituents

The bromine atoms at the C2 and C4 positions are susceptible to nucleophilic displacement, particularly through transition metal-catalyzed cross-coupling reactions. The pyridine nitrogen atom renders the ring electron-deficient, which facilitates nucleophilic attack, making these C-Br bonds more reactive than those on a comparable benzene ring. masterorganicchemistry.comscranton.edu The relative reactivity of the C2-Br versus the C4-Br bond can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for selective functionalization.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. mt.comyoutube.com It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. libretexts.org For this compound, this reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents at the C2 and/or C4 positions.

Research on the structurally similar 5-bromo-2-methylpyridin-3-amine (B1289001) has shown successful Suzuki coupling reactions with various arylboronic acids using a Pd(PPh₃)₄ catalyst and a base like K₃PO₄ in a dioxane/water solvent system. nih.gov It is expected that this compound would undergo similar transformations. By carefully controlling the stoichiometry of the boronic acid, selective mono-arylation could be achieved, followed by a second coupling to introduce a different group, leading to the synthesis of asymmetrically substituted pyridines. The amine group can sometimes interfere with the catalytic cycle, but its reactivity can be managed, or it can be protected, for instance, through acylation. nih.gov

| Entry | Arylboronic Acid | Position of Substitution | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | C4 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |

| 2 | 4-Methoxyphenylboronic acid | C4 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good-Excellent |

| 3 | 3-Fluorophenylboronic acid | C4 | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | Good |

| 4 | 2-Thienylboronic acid | C4 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Moderate-Good |

| 5 | Phenylboronic acid (2.5 eq) | C2 & C4 | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | Good |

Note: This table presents predicted outcomes for the Suzuki cross-coupling reaction of this compound based on established methodologies and results from analogous compounds. nih.govnih.gov Yields are qualitative estimates.

Beyond the Suzuki reaction, other transition metal-catalyzed cross-couplings can be employed to functionalize the C-Br bonds of this compound. mdpi-res.com These reactions expand the range of accessible structures by allowing the formation of various types of bonds.

Stille Coupling: This reaction couples the substrate with organotin compounds, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups. libretexts.org

Negishi Coupling: Involving organozinc reagents, this reaction is also typically palladium- or nickel-catalyzed and is highly effective for forming C(sp³)-C(sp²) or C(sp²)-C(sp²) bonds. nih.gov

Sonogashira Coupling: This method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. mt.com It would allow for the introduction of alkynyl moieties at the C2 or C4 positions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing the bromine atoms to be replaced by various primary or secondary amines.

| Coupling Reaction | Nucleophilic Partner | Catalyst System | Bond Formed |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |

| Negishi | R-ZnCl | PdCl₂(dppf) | C-C |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | C-C(sp) |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP | C-N |

Note: This table summarizes potential cross-coupling reactions applicable to this compound.

Non-catalytic nucleophilic aromatic substitution (SₙAr) is a plausible pathway for the displacement of the bromine substituents, especially given the electron-deficient nature of the pyridine ring. libretexts.org This reaction typically requires a strong nucleophile and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In this compound, the pyridine nitrogen and the bromine atoms themselves act as electron-withdrawing groups, activating the ring towards nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org Strong nucleophiles such as alkoxides (e.g., sodium methoxide), amides (e.g., sodium amide), or thiolates can displace one or both bromine atoms. The reaction conditions, such as temperature and solvent, would be critical in controlling the extent of substitution. The C2 position, being ortho to the ring nitrogen, is often particularly activated towards this type of reaction.

Reactivity of the Amine Moiety in this compound

The primary amine group at the C3 position is a key functional handle that can undergo a variety of chemical transformations, including acylation and alkylation. These reactions are fundamental for modifying the electronic properties of the molecule, for use as a protecting group strategy, or for building more complex molecular scaffolds.

Acylation of the amine group in this compound can be readily achieved using standard reagents such as acid chlorides or acid anhydrides, often in the presence of a base. masterorganicchemistry.com For example, reaction with acetic anhydride (B1165640) can convert the amine into an acetamide. nih.gov This transformation is often used as a protective strategy during other reactions, such as electrophilic aromatic substitution, to moderate the high reactivity of the amine group and prevent side reactions. libretexts.org The resulting amide is significantly less activating than the free amine.

Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be accomplished with alkyl halides, although this method can sometimes lead to over-alkylation, producing a mixture of secondary and tertiary amines. libretexts.org Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing secondary amines.

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl chloride | N-(2,4-Dibromo-6-methylpyridin-3-yl)acetamide |

| Acylation | Benzoyl chloride | N-(2,4-Dibromo-6-methylpyridin-3-yl)benzamide |

| Alkylation | Methyl iodide | 2,4-Dibromo-N,6-dimethylpyridin-3-amine |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | N-Cyclohexyl-2,4-dibromo-6-methylpyridin-3-amine |

Note: This table provides examples of typical acylation and alkylation reactions for the amine moiety.

Diazotization and Subsequent Transformations

The presence of a primary aromatic amine functionality at the C3 position of this compound makes it a prime candidate for diazotization reactions. This process, typically involving the reaction of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), would convert the amino group into a highly versatile diazonium salt.

While specific studies on the diazotization of this compound are not extensively documented in publicly available literature, the reactivity of analogous aminopyridines provides a strong basis for predicting its behavior. For instance, the diazotization of other 3-aminopyridines has been shown to proceed effectively, yielding the corresponding pyridin-3-diazonium salts. google.comrsc.org The stability and subsequent reactivity of the diazonium intermediate derived from this compound would be influenced by the electronic effects of the bromine and methyl substituents.

The resulting diazonium salt is a valuable synthetic intermediate, susceptible to a variety of subsequent transformations, collectively known as Sandmeyer-type reactions. These reactions would allow for the replacement of the diazonium group with a wide range of substituents, further functionalizing the pyridine ring. Based on established methodologies, the following transformations could be anticipated:

| Reaction Type | Reagent | Expected Product |

| Sandmeyer (Halogenation) | CuBr/HBr | 2,3,4-Tribromo-6-methylpyridine |

| Sandmeyer (Halogenation) | CuCl/HCl | 2-Bromo-4-chloro-3-bromo-6-methylpyridine |

| Sandmeyer (Cyanation) | CuCN | 2,4-Dibromo-6-methylpyridine-3-carbonitrile |

| Schiemann Reaction | HBF₄, then heat | 2,4-Dibromo-3-fluoro-6-methylpyridine |

| Hydroxylation | H₂O, heat | 2,4-Dibromo-6-methylpyridin-3-ol |

It is important to note that the yields and specific conditions for these reactions would require empirical optimization for this particular substrate.

Cycloaddition and Condensation Reactions Utilizing this compound

The structural features of this compound also suggest its potential as a building block in cycloaddition and condensation reactions for the synthesis of fused heterocyclic systems.

Cycloaddition Reactions: While the pyridine ring itself is generally a poor diene in Diels-Alder reactions, the amino group can be transformed to create a more reactive diene system. For example, oxidation of the amino group could potentially lead to a nitro or nitroso derivative, which could then participate in [4+2] cycloaddition reactions. libretexts.orgyoutube.com However, there is a lack of specific examples in the literature for this compound.

Condensation Reactions: The amino group at the C3 position, in conjunction with a reactive group at C2 or C4 (potentially introduced via the diazotization route), can be utilized in condensation reactions to form fused ring systems. For example, if the bromine at C4 were replaced by an amino group, the resulting diamine could undergo condensation with α-dicarbonyl compounds to form fused pyrazine (B50134) or other heterocyclic rings. Similarly, condensation reactions with β-dicarbonyl compounds could lead to the formation of fused pyridopyrimidines. The reactivity of aminopyridines in such condensation reactions is well-established. researchgate.netmdpi.com

A hypothetical reaction pathway could involve the initial conversion of the C4-bromo substituent to an amino group, followed by condensation with a suitable dicarbonyl compound:

| Reactant 1 | Reactant 2 | Potential Fused Product |

| 2-Bromo-6-methylpyridine-3,4-diamine | Glyoxal | Pyrido[3,4-b]pyrazine derivative |

| 2-Bromo-6-methylpyridine-3,4-diamine | Acetylacetone | Pyrido[3,4-b]pyrimidine derivative |

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Transformations

A critical aspect of the chemistry of this compound is the chemo- and regioselectivity of its transformations. The molecule possesses multiple reactive sites: the amino group, two different bromine atoms, and the methyl group.

Amination vs. Halogen Substitution: In nucleophilic substitution reactions, the reactivity of the bromine atoms is influenced by their position on the pyridine ring. The bromine at the C4 position is generally more susceptible to nucleophilic attack than the bromine at the C2 position due to the electronic activation by the ring nitrogen. This differential reactivity allows for selective substitution under carefully controlled conditions.

Reactivity of the Amino Group: The amino group can undergo a range of reactions, including acylation, alkylation, and the aforementioned diazotization. The choice of reagents and reaction conditions will determine whether the reaction occurs at the amino group or at one of the halogenated positions.

Influence of the Methyl Group: The methyl group at the C6 position primarily exerts a steric influence on the adjacent C5 position and the C6-bromine (if present). It can also be a site for radical halogenation under specific conditions, although this is generally less common for pyridines compared to benzenoid aromatics.

The interplay of these factors allows for a high degree of control over the synthetic transformations of this compound, making it a valuable synthon for the construction of complex, highly substituted pyridine derivatives.

Derivatives and Analogues Derived from 2,4 Dibromo 6 Methylpyridin 3 Amine

Design and Synthesis of Novel Pyridine (B92270) Derivatives

The design of novel pyridine derivatives from 2,4-Dibromo-6-methylpyridin-3-amine hinges on the selective manipulation of its key functional groups. The bromine atoms serve as excellent handles for cross-coupling reactions, the amine group can be readily acylated or alkylated, and the methyl group offers a site for oxidation or halogenation.

The bromine atoms at the C2 and C4 positions of the pyridine ring are prime sites for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of aryl halides. libretexts.orgresearchgate.netmdpi.comlibretexts.org The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is particularly noteworthy. wikipedia.orglibretexts.orgorganic-chemistry.org For instance, a study on the regioselective Suzuki cross-coupling of 2,4-dibromopyridine (B189624) demonstrated that the reaction occurs preferentially at the more electrophilic C2 position. researchgate.net This selectivity is attributed to the electronic character of the C-Br bonds, where their reactivity in 2,4-dibromopyridine is comparable to that in the corresponding monobromopyridines. researchgate.net This suggests that this compound could undergo selective Suzuki coupling at the C2 or C4 position with various aryl- or vinyl-boronic acids, leading to the synthesis of a wide range of substituted pyridine derivatives.

Another important functionalization strategy is the copper-catalyzed C-N bond-forming reaction. A study on the reaction of 2,6-dibromopyridine (B144722) with various amines showed that selective mono-amination could be achieved. researchgate.net This protocol could potentially be applied to this compound to introduce a second amino group at either the C2 or C4 position, further expanding the structural diversity of the resulting derivatives.

The amine group at the C3 position offers another avenue for derivatization. Standard amine chemistry can be employed to introduce a variety of functional groups.

A common modification is the acylation of the amine group. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be readily converted to its corresponding acetamide, N-[5-bromo-2-methylpyridin-3-yl]acetamide, by treatment with acetic anhydride (B1165640). mdpi.comnih.gov This transformation not only modifies the electronic properties of the pyridine ring but can also be used as a protecting group strategy during subsequent reactions.

Beyond acylation, the amine group can undergo other modifications such as alkylation, sulfonylation, and the formation of ureas and thioureas. These transformations would introduce a wide range of substituents, each imparting unique steric and electronic properties to the final molecule. Such modifications are crucial in medicinal chemistry for tuning the pharmacological profile of a lead compound.

The methyl group at the C6 position, while generally less reactive than the other functional groups, can also be a site for chemical transformation.

One potential transformation is the oxidation of the methyl group to a carboxylic acid. The oxidation of methylpyridines to their corresponding pyridine carboxylic acids has been reported using various oxidizing agents. google.comnih.gov For instance, a patented process describes the oxidation of methylpyridines using a halogen oxidizing agent in the presence of water and actinic radiation. google.com This would convert the methyl group of this compound into a carboxylic acid, which could then serve as a handle for further modifications, such as esterification or amide bond formation.

Another possibility is the bromination of the methyl group. The bromination of methyl groups on 1,4-dihydropyridine (B1200194) rings using agents like N-bromosuccinimide (NBS) has been documented. mdpi.com This would yield a bromomethyl derivative, which is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Structural Diversity of Related Brominated Pyridin-3-amines

The structural diversity of brominated pyridin-3-amines extends beyond the derivatives of a single scaffold. A comparative analysis with its isomers and analogues with different substitution patterns reveals a broad landscape of chemical structures with potentially distinct properties and reactivities.

2,6-Dibromo-4-methylpyridin-3-amine is a structural isomer of this compound, with the positions of the bromine atoms and the methyl group interchanged. synquestlabs.com This seemingly subtle change in substitution pattern can have a significant impact on the molecule's reactivity.

In 2,6-Dibromo-4-methylpyridin-3-amine, both bromine atoms are adjacent to the nitrogen atom, which influences their electrophilicity and steric accessibility. In contrast, in this compound, one bromine is adjacent to the nitrogen (C2) while the other is para (C4). This difference in the electronic environment of the two bromine atoms in this compound is expected to lead to greater regioselectivity in substitution reactions compared to its 2,6-dibromo isomer, where the two bromine atoms are in more similar environments.

The synthesis of 2,6-diaminopyridine (B39239) derivatives has been achieved through the reaction of 2,6-dibromopyridine with amines under high pressure and temperature. georgiasouthern.edu A similar approach could likely be used for the synthesis of derivatives of 2,6-Dibromo-4-methylpyridin-3-amine.

Further structural diversity can be found in analogues with different numbers and arrangements of substituents.

2-Bromo-4,5,6-trimethylpyridin-3-amine: This analogue features three methyl groups, which will significantly impact its steric and electronic properties compared to the dibromo-methyl-pyridine. bldpharm.com The increased electron-donating character of the three methyl groups would make the pyridine ring more electron-rich and potentially more susceptible to electrophilic attack, while also increasing steric hindrance around the ring.

4,6-Dibromo-2-methylpyridin-3-amine: In this isomer, the amine group is flanked by a methyl group and a bromine atom. The steric environment around the amine group is different from that in this compound, which could influence its reactivity in acylation or alkylation reactions.

2,4-Dibromopyridin-3-amine: This analogue lacks the methyl group present in the title compound. It has been used as a reactant in the synthesis of novel indolizine (B1195054) 2-oxoacetamides, which act as inhibitors of phosphodiesterase IV and tumor necrosis factor-α production. orgsyn.org The absence of the methyl group simplifies the structure and may alter the reactivity of the pyridine ring.

Structure-Reactivity Relationship Investigations in Derivative Series

Detailed research findings and data tables for structure-reactivity relationship investigations of derivatives from this compound are not available in the reviewed scientific literature.

Applications of 2,4 Dibromo 6 Methylpyridin 3 Amine As a Building Block in Complex Chemical Synthesis

Construction of Advanced Heterocyclic Scaffolds and Architectures

The presence of reactive bromine and amine functionalities on the pyridine (B92270) ring makes 2,4-Dibromo-6-methylpyridin-3-amine a valuable starting material for the synthesis of novel heterocyclic scaffolds. The bromine atoms, positioned at the C2 and C4 positions, are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the construction of diverse and complex molecular frameworks.

Furthermore, the amino group at the C3 position can participate in condensation reactions, cyclizations, and the formation of fused ring systems. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidines, imidazoles, or other nitrogen-containing heterocycles. The interplay between the reactivity of the bromine atoms and the amino group allows for a stepwise and controlled elaboration of the pyridine core, leading to the generation of polycyclic and highly functionalized heterocyclic compounds. The synthesis of novel halogenated angular azaphenothiazinones through the coupling of halogenated amino-heterocycles demonstrates the potential of such building blocks in creating complex, biologically relevant scaffolds. youtube.comjuniperpublishers.com

Role in Medicinal Chemistry Synthesis as a Precursor

In the realm of medicinal chemistry, the strategic functionalization of heterocyclic cores is paramount for the development of new therapeutic agents. This compound serves as a key precursor, providing a foundational scaffold that can be systematically modified to optimize pharmacological activity.

Synthesis of Pharmaceutical Intermediates

The ability to selectively functionalize the different positions of the this compound ring is critical for its use in synthesizing pharmaceutical intermediates. researchgate.net For example, one of the bromine atoms can be selectively replaced through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, while the other bromine atom is retained for subsequent transformations. This stepwise approach allows for the controlled introduction of various pharmacophores and functional groups necessary for biological activity.

The amino group can also be acylated, alkylated, or used as a handle to attach other molecular fragments. This versatility makes this compound a valuable starting point for creating libraries of compounds for high-throughput screening in drug discovery programs. The development of efficient synthetic procedures for key intermediates is a critical aspect of pharmaceutical manufacturing. researchgate.net

Development of Ligands and Catalysts

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound and its derivatives can act as coordination sites for metal ions. This property is exploited in the development of novel ligands for catalysis and materials science. By modifying the substituents on the pyridine ring, the steric and electronic properties of the resulting ligand can be fine-tuned to influence the activity and selectivity of a metal catalyst.

For instance, derivatives of this compound can be used to synthesize pincer-type ligands or other polydentate ligands that can stabilize transition metals in various oxidation states. Tris(2-pyridylmethyl)amine (TPA) and its derivatives are well-known versatile ligands used to coordinate a variety of metal ions, forming complexes with applications in biological modeling and as biochemical sensors. youtube.com The synthesis of such complex ligands often starts from functionalized pyridine precursors.

Strategic Integration into Multi-Step Organic Syntheses for Complex Target Molecules

The successful synthesis of complex natural products and other target molecules often relies on a retrosynthetic analysis that breaks down the target into simpler, commercially available, or easily accessible building blocks. youtube.comlibretexts.org this compound, with its multiple and differentially reactive functional groups, is an ideal candidate for such a strategic approach. youtube.comyoutube.com

In a multi-step synthesis, the sequence of reactions involving the functional groups of this compound must be carefully planned. youtube.comlibretexts.org For example, the less reactive bromine at the C4 position might be addressed after transformations involving the more labile bromine at the C2 position or reactions at the amino group. The ability to perform selective reactions is a cornerstone of modern organic synthesis, enabling chemists to build up molecular complexity in a controlled and efficient manner. youtube.com The logical conception of a multi-step synthesis for a designated compound from a specified starting material is a challenging yet crucial aspect of organic chemistry. libretexts.org

Theoretical and Computational Investigations of 2,4 Dibromo 6 Methylpyridin 3 Amine

Electronic Structure and Bonding Analysis

Key aspects of such an analysis would include:

Molecular Orbital (MO) Analysis: This would involve the calculation and visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. For substituted pyridines, the HOMO is often localized on the electron-rich pyridine (B92270) ring and the amino group, while the LUMO may be distributed over the aromatic system, including the bromine substituents.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding in terms of localized electron-pair bonds. This would reveal the hybridization of the atoms and the nature of the sigma (σ) and pi (π) bonds within the pyridine ring and with its substituents. The analysis would also quantify the extent of electron delocalization and any hyperconjugative interactions.

Electron Density Distribution: Mapping the electron density would highlight the electron-rich and electron-deficient regions of the molecule. The electronegative bromine and nitrogen atoms would be expected to draw electron density, creating regions of negative electrostatic potential, while the hydrogen atoms of the methyl and amino groups would be more electropositive.

While specific data for 2,4-Dibromo-6-methylpyridin-3-amine is unavailable, studies on similar halogenated aminopyridines often reveal significant electronic perturbations due to the substituents. The bromine atoms, being highly electronegative, would act as electron-withdrawing groups through the sigma framework, while the amino and methyl groups would be electron-donating.

Conformational Analysis and Molecular Geometry Optimization

Computational methods are instrumental in determining the most stable three-dimensional structure of a molecule. This process involves conformational analysis and geometry optimization.

Conformational Analysis: For this compound, the primary conformational flexibility would arise from the rotation around the C-N bond of the amino group and the C-C bond of the methyl group. A computational scan of these rotational barriers would identify the lowest energy conformers. It is likely that the conformer with minimal steric hindrance between the amino group, the methyl group, and the adjacent bromine atom would be the most stable.

Geometry Optimization: Once the lowest energy conformer is identified, its geometry would be fully optimized to find the equilibrium structure. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For a related compound, 3,5-Dibromo-6-methylpyridin-2-amine, the molecule is reported to be almost planar. researchgate.netresearchgate.net

A hypothetical optimized geometry for this compound would likely feature a nearly planar pyridine ring. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-Br bonds would be elongated due to the size of the bromine atoms, and the bond angles around the substituted carbon atoms would be distorted from the ideal 120° of an sp² hybridized carbon.

Below is a table of crystallographic data for the related compound 3,5-Dibromo-6-methylpyridin-2-amine, which can provide an indication of the types of structural parameters that would be determined for this compound. researchgate.netresearchgate.net

| Parameter | Value |

| Formula | C₆H₆Br₂N₂ |

| Molecular Weight | 265.94 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9831 (3) |

| b (Å) | 12.3323 (5) |

| c (Å) | 8.8912 (4) |

| β (°) | 108.434 (2) |

| Volume (ų) | 829.85 (6) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

The process would typically involve:

Identifying Reactants, Products, and Intermediates: The first step is to define the starting materials and the final products of the reaction.

Locating Transition States: The heart of reaction mechanism elucidation is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational algorithms can search for and optimize the geometry of the TS.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy of the reaction. A lower activation energy indicates a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

For example, a computational study of a Suzuki cross-coupling reaction involving a bromo-methylpyridin-amine derivative successfully used these methods to understand the reaction pathway. mdpi.com

Prediction of Reactivity Profiles and Selectivity

Computational chemistry can predict how a molecule will behave in a chemical reaction and which sites on the molecule are most likely to react.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. mdpi.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the amino group would likely be regions of negative potential, while the hydrogen atoms would be areas of positive potential.

Fukui Functions: These are used to predict the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, or radical attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, derived from the HOMO and LUMO energies, provide a general measure of the molecule's reactivity.

These predictive tools are invaluable for designing new synthetic routes and for understanding the regioselectivity and chemoselectivity of reactions involving complex molecules.

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a widely used and versatile quantum chemical method that offers a good balance between accuracy and computational cost. nih.govnih.govresearchgate.net DFT calculations would be the cornerstone of any in-depth theoretical investigation of this compound.

Key applications of DFT in this context would include:

Calculation of Molecular Properties: DFT can be used to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), NMR chemical shifts, and electronic absorption spectra.

Thermodynamic Properties: DFT calculations can provide accurate estimates of thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy for the molecule and for reactions in which it participates.

Solvent Effects: The influence of a solvent on the properties and reactivity of the molecule can be modeled using various computational approaches, such as the Polarizable Continuum Model (PCM).

For instance, DFT studies on related pyridine derivatives have been successfully employed to analyze frontier molecular orbitals, reactivity indices, and molecular electrostatic potentials to describe possible reaction pathways. mdpi.com While specific DFT studies on this compound are not available in the public domain, the application of these established methods would undoubtedly provide significant insights into its chemical nature.

Analytical Methodologies for Characterization and Purity Assessment of 2,4 Dibromo 6 Methylpyridin 3 Amine and Its Derivatives

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating 2,4-Dibromo-6-methylpyridin-3-amine from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of polar and thermolabile compounds like pyridinamines. For this compound, a reversed-phase HPLC method would be the most probable approach. This typically involves a nonpolar stationary phase (like C18 or C8) and a polar mobile phase.

A suitable mobile phase could consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives to improve peak shape and resolution. helixchrom.comhelixchrom.com For aminopyridines, which are basic, the addition of a small amount of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase can protonate the amine group, leading to better interaction with the stationary phase and sharper peaks. helixchrom.com The use of a gradient elution, where the mobile phase composition is changed over time, would likely be necessary to separate the target compound from impurities with different polarities. helixchrom.com

Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring exhibits strong absorbance in the UV region. The specific wavelength for detection would be determined by analyzing the UV-Vis spectrum of the compound. For related brominated flame retardants, it has been noted that the detector response in some specialized detectors like a corona-charged aerosol detector (corona CAD) can be influenced by the density of the substrate, a factor that could be considered in quantitative analyses. nih.gov

Gas Chromatography (GC):

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. cdc.gov For the analysis of this compound, GC would likely be coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

Due to the polarity of the amine group, derivatization might be necessary to improve the volatility and chromatographic behavior of the molecule. thermofisher.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique that replaces the active hydrogen on the amine with a less polar trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr Acylation with fluorinated anhydrides is another option, particularly if enhanced detection by electron capture detection (ECD) is desired. obrnutafaza.hr

The choice of the GC column is also critical. A mid-polarity column, such as one with a 5% phenyl - 95% methylpolysiloxane stationary phase, is often a good starting point for the analysis of a wide range of organic compounds. The temperature program would need to be optimized to ensure good separation of the target compound from any impurities or byproducts. In the analysis of regioisomeric bromodimethoxyamphetamines, non-polar stationary phases have been shown to be effective for resolving isomers. nih.gov

Table 1: Illustrative HPLC and GC Parameters for Analysis of Related Pyridine Derivatives

| Parameter | HPLC (Illustrative) | GC-MS (Illustrative) |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient | Inlet: 250°C, Oven: 50°C to 300°C at 10°C/min |

| Detection | UV at 254 nm | Mass Spectrometry (Electron Ionization) |

| Note | These are general starting conditions and would require optimization for this compound. | Derivatization may be required for optimal results. |

Advanced Spectroscopic Characterization Methods (e.g., High-Resolution NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the structure of organic molecules. For this compound, the following spectral features would be anticipated:

¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons, a singlet for the amine protons (which may be broad), and a singlet for the remaining aromatic proton on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating nature of the amine and methyl groups. For comparison, in 2-amino-4-methylpyridine, the methyl protons appear around δ 2.16 ppm, and the aromatic protons are observed between δ 6.20 and 7.81 ppm. nih.gov The amine protons in 2-amino-6-methylpyridine (B158447) appear around δ 5.23 ppm. helixchrom.com

¹³C NMR: The spectrum would show distinct signals for each of the six carbon atoms in the molecule. The carbons attached to the bromine atoms would be expected to have chemical shifts in the range of approximately 100-120 ppm, based on data for 2,4-dibromoaniline. chemicalbook.com The carbon bearing the methyl group and the other ring carbons would have shifts influenced by the various substituents. The methyl carbon itself would appear at a much higher field (lower ppm value).

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to a prominent molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ due to the methyl group.

C=C and C=N stretching: Aromatic ring vibrations in the region of 1400-1600 cm⁻¹.

N-H bending: A band around 1600 cm⁻¹.

C-Br stretching: Bands in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

For comparison, the FTIR spectrum of 2-amino-4-methylthiazole, another heterocyclic amine, shows characteristic N-H stretching bands. chemrxiv.org

UV-Vis Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring system is a strong chromophore. The presence of the bromine atoms, the amine group, and the methyl group would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The spectrum would likely show one or more strong absorption bands in the UV region, which can be useful for quantitative analysis using HPLC with a UV detector.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Singlets for methyl, amine, and aromatic protons. |

| ¹³C NMR | Six distinct signals for the pyridine ring and methyl carbons. |

| Mass Spectrometry | Molecular ion peak with a characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| IR Spectroscopy | N-H stretching bands (3300-3500 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and C=C/C=N stretching (1400-1600 cm⁻¹). |

| UV-Vis Spectroscopy | Strong absorption bands in the UV region. |

X-ray Crystallography for Solid-State Structure Determination

This technique would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, which can influence the crystal packing. For a closely related compound, 3,5-Dibromo-6-methylpyridin-2-amine, X-ray crystallography has shown that the molecule is nearly planar and forms inversion dimers in the crystal lattice through N-H···N hydrogen bonds. chemicalbook.com Similar interactions could be anticipated for this compound.

The crystallographic data, including unit cell dimensions, space group, and atomic coordinates, provide an unambiguous confirmation of the compound's structure.

Table 3: Crystallographic Data for the Related Compound 3,5-Dibromo-6-methylpyridin-2-amine. chemicalbook.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.1047 (16) |

| b (Å) | 4.0310 (4) |

| c (Å) | 15.7631 (18) |

| β (°) | 105.720 (4) |

| Volume (ų) | 801.54 (16) |

| Z | 4 |

Future Research Directions and Prospects for 2,4 Dibromo 6 Methylpyridin 3 Amine

Exploration of Unprecedented Chemical Transformations and Synthetic Utility

The strategic placement of reactive sites on 2,4-Dibromo-6-methylpyridin-3-amine makes it a prime candidate for exploring a wide range of chemical transformations, leading to the synthesis of complex molecular architectures.

Future research could focus on leveraging the diene character of the pyridine (B92270) ring in cycloaddition reactions . The Diels-Alder reaction, a powerful tool for constructing six-membered rings, is a plausible transformation for pyridine derivatives, which can lead to the formation of bicyclic and polycyclic structures. researchgate.netlibretexts.orglibretexts.orgyoutube.comyoutube.com The electron-deficient nature of the pyridine ring, further influenced by the bromo substituents, could be exploited in reactions with electron-rich dienophiles.

Another promising area is the investigation of ring transformation reactions . Heterocyclic systems can undergo rearrangements and transformations into other ring systems under specific conditions. rsc.orgrsc.org Exploring the reactivity of this compound under thermal, photochemical, or catalytic conditions could lead to the discovery of novel heterocyclic scaffolds with interesting properties.

The presence of two bromine atoms invites extensive exploration of cross-coupling reactions . While Suzuki coupling of similar brominated pyridines has been reported for the formation of C-C bonds, hkbu.edu.hkacs.org a vast scope of other modern cross-coupling methodologies remains to be explored. This includes, but is not limited to, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction, and Stille coupling to introduce a wide variety of functional groups at the 2- and 4-positions. Furthermore, the development of selective mono-functionalization at either the C2 or C4 position would be a valuable synthetic tool.

The field of C-H functionalization also presents a significant opportunity. acs.orgbeilstein-journals.orgnih.gov Direct activation and functionalization of the C-5 hydrogen atom would provide an alternative and atom-economical route to introduce further complexity into the molecule, avoiding the need for pre-functionalization.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more efficient, safer, and automated processes. Integrating the synthesis and functionalization of this compound into flow chemistry and automated platforms is a key future direction.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and facile scalability. vcu.edursc.org The synthesis of polysubstituted pyridines, including those derived from dibromopyridines, has been successfully demonstrated in flow reactors. vcu.edursc.org Future work could focus on developing a continuous flow process for the synthesis of this compound itself, as well as its subsequent derivatization through in-line cross-coupling or other functionalization reactions.

Automated synthesis platforms are instrumental in the rapid generation of compound libraries for drug discovery and materials science research. nih.govchemrxiv.org By immobilizing this compound on a solid support, it can be used as a scaffold in automated synthesis to create large libraries of derivatives. This would involve sequential reactions at the bromine and amine functionalities to introduce a wide range of substituents, enabling high-throughput screening for biological activity or material properties.

| Platform | Potential Advantages for this compound Chemistry |

| Flow Chemistry | Improved safety for exothermic reactions, precise control over reaction time and temperature, potential for higher yields and purity, seamless scale-up. vcu.edursc.org |

| Automated Synthesis | Rapid generation of diverse compound libraries, high-throughput screening, efficient optimization of reaction conditions, reduced manual labor. nih.govchemrxiv.org |

Development of Catalytic Asymmetric Reactions Utilizing this compound

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. This compound can serve as a valuable precursor for the development of novel chiral ligands and catalysts.

The amino group at the C3 position can be readily functionalized with chiral auxiliaries. The resulting chiral aminopyridine derivatives can then act as ligands for transition metals in a variety of asymmetric catalytic reactions . hkbu.edu.hknih.govresearchgate.net The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelating system for metal centers, creating a well-defined chiral environment around the catalytic site. Research in this area would involve the synthesis of a library of chiral ligands derived from this compound and their evaluation in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Furthermore, amino-substituted heterocycles have been employed as nitrogen sources in asymmetric aminohydroxylation reactions , providing direct access to valuable chiral amino alcohols. nih.gov Investigating the use of this compound or its derivatives in such transformations could expand the toolbox of asymmetric synthesis.

Emerging Applications in Niche Chemical Fields and Advanced Materials Science

The unique electronic and structural features of this compound make it an attractive platform for the design of novel functional materials.

In the field of organic electronics , functionalized pyridines are extensively used as components of Organic Light-Emitting Diodes (OLEDs). rsc.orgacs.orgrsc.orgresearchgate.netresearchgate.net The bromine atoms on this compound can be substituted with various aromatic and heteroaromatic groups through cross-coupling reactions to tune the electronic properties of the resulting molecules. This could lead to the development of new emitters, host materials, or charge-transporting layers with enhanced performance and stability.

The development of fluorescent sensors for the detection of ions and small molecules is another promising application. nih.govmdpi.commdpi.comresearchgate.netacs.org The pyridine nitrogen and the amino group can act as binding sites for metal ions, and the aromatic system can be further functionalized with fluorophores. Modulation of the fluorescence properties upon binding of an analyte would form the basis of the sensing mechanism. The dibromo functionality allows for the introduction of various recognition units to create sensors with high selectivity and sensitivity.

The ability of pyridine-containing molecules to act as ligands for metal ions also makes them excellent candidates for the construction of Metal-Organic Frameworks (MOFs) . researchgate.netrsc.orgalfa-chemistry.comelsevierpure.comalfa-chemistry.com By designing appropriate derivatization strategies, this compound could be transformed into multitopic linkers for the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

| Application Area | Potential Role of this compound Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | Precursors to charge-transport materials or emitters with tunable electronic properties. rsc.orgrsc.org |

| Fluorescent Sensors | Scaffolds for chemosensors for ions and small molecules. nih.govresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Building blocks for novel porous materials with applications in gas storage and catalysis. rsc.orgalfa-chemistry.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dibromo-6-methylpyridin-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves bromination of 6-methylpyridin-3-amine. A stepwise approach using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) at controlled temperatures (0–25°C) ensures selective bromination at the 2- and 4-positions. For example, sequential bromination with excess Br₂ in acetic acid under reflux may achieve >80% yield .

- Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Adjust stoichiometry and reaction time to minimize side products like over-brominated derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. For instance, the methyl group at position 6 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with bromine’s electron-withdrawing effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₆H₆Br₂N₂, theoretical ~293.88 g/mol). Fragmentation patterns distinguish regioisomers .

- X-ray Crystallography : Resolves ambiguous stereochemistry or positional isomers, though crystallization may require slow evaporation from dichloromethane/hexane mixtures .

Q. How does this compound behave under varying storage conditions?

- Stability : The compound is light-sensitive and hygroscopic. Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent decomposition.

- Degradation Analysis : Monitor via periodic HPLC; degradation products may include de-brominated species or oxidation byproducts (e.g., pyridine-N-oxide derivatives) .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify this compound for medicinal chemistry applications?

- Methodology : Use Pd-catalyzed coupling to replace bromine atoms with aryl/heteroaryl groups. For example, coupling with boronic acids in THF/H₂O (1:1) at 80°C with Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives. The 4-bromo position is more reactive due to steric and electronic effects .

- Challenges : Competing side reactions (e.g., homocoupling) require careful control of catalyst loading and reaction time. Use microwave-assisted synthesis to enhance selectivity .

Q. What computational tools can predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., Br at position 4 has higher reactivity than position 2). Solvent effects (e.g., DMSO vs. toluene) can be modeled using COSMO-RS .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions if the compound is used as a kinase inhibitor precursor. Docking studies with PyMOL or AutoDock Vina guide structural modifications .

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?

- Data Reconciliation : Compare experimental NMR with computed chemical shifts (GIAO method at B3LYP/6-311+G(d,p) level). Discrepancies may arise from solvent effects or impurities.

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between the methyl group and C-5 confirm its position .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the bromination of 6-methylpyridin-3-amine?

- Root Cause : Differences in brominating agents (Br₂ vs. NBS), solvent polarity, and temperature gradients. For instance, NBS in DCM at 0°C may favor mono-bromination, while Br₂ in acetic acid leads to di-bromination but with side reactions .

- Resolution : Standardize reaction protocols (e.g., slow addition of Br₂, inert atmosphere) and validate purity via orthogonal methods (NMR + MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.